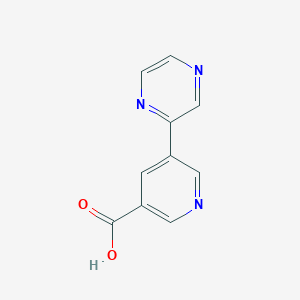
5-(Pyrazin-2-yl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyrazin-2-yl)nicotinic acid: is an organic compound with the molecular formula C10H7N3O2 and a molecular weight of 201.18 g/mol It is a derivative of nicotinic acid, where the pyridine ring is substituted with a pyrazine ring at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(Pyrazin-2-yl)nicotinic acid typically involves the reaction of pyrazine derivatives with nicotinic acid or its derivatives. One common method is the Suzuki cross-coupling reaction , where pyrazin-2-ylboronic acid is coupled with 5-bromonicotinic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki cross-coupling reaction or other similar coupling reactions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
5-(Pyrazin-2-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyrazine and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinecarboxylic acid derivatives, while reduction could produce pyrazin-2-ylmethanol.
Wissenschaftliche Forschungsanwendungen
Chemistry:
In chemistry, 5-(Pyrazin-2-yl)nicotinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology:
In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial and anticancer agents .
Medicine:
Medicinally, derivatives of this compound are being explored for their therapeutic potential. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors, to treat various diseases .
Industry:
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coordination complexes, due to its ability to form stable structures with metals .
Wirkmechanismus
The exact mechanism of action of 5-(Pyrazin-2-yl)nicotinic acid is not well-defined. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Nicotinic acid (3-pyridinecarboxylic acid): A precursor to 5-(Pyrazin-2-yl)nicotinic acid, used in the synthesis of various derivatives.
Isonicotinic acid (4-pyridinecarboxylic acid): Another isomer of nicotinic acid with different substitution patterns and properties.
Pyrazinecarboxylic acid: A related compound with a pyrazine ring, used in similar applications.
Uniqueness:
This compound is unique due to the presence of both pyrazine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
1340215-17-9 |
|---|---|
Molekularformel |
C10H7N3O2 |
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
5-pyrazin-2-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)8-3-7(4-12-5-8)9-6-11-1-2-13-9/h1-6H,(H,14,15) |
InChI-Schlüssel |
KPMOABCIAYYACJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)C2=CC(=CN=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-Methyl-spiro[furan-2(3H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11895570.png)

![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11895586.png)
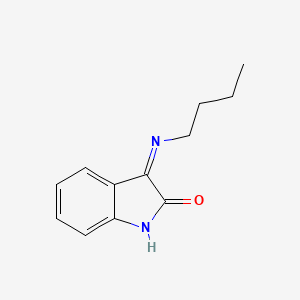



![5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11895617.png)
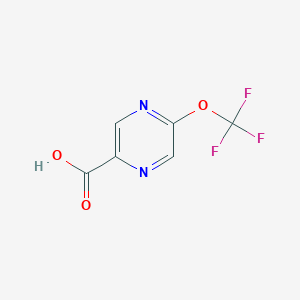

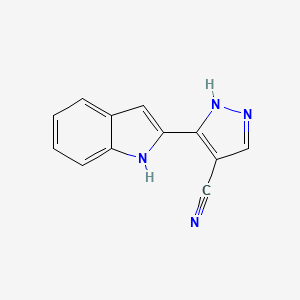

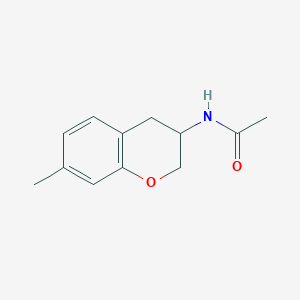
![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11895654.png)
